![molecular formula C7H5F3N4 B13118544 2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13118544.png)
2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound with the molecular formula C7H5F3N4 and a molecular weight of 202.14 g/mol . This compound is characterized by a pyrrolo[2,1-f][1,2,4]triazine core structure, which is a fused bicyclic system containing nitrogen atoms. The presence of a trifluoromethyl group at the 2-position of the pyrrole ring adds to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of pyrrole derivatives with trifluoromethylating agents under controlled conditions . Another approach includes the formation of triazinium dicyanomethylide intermediates, which are subsequently cyclized to form the desired compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow chemistry techniques to enhance yield and safety. For instance, the amination step can be adapted to continuous flow by using in situ monochloramine synthesis and a process-friendly soluble base like potassium tert-butoxide . This method allows for the large-scale production of the compound with improved efficiency and reduced risk of side reactions .
化学反応の分析
Types of Reactions
2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[2,1-f][1,2,4]triazin-4-one derivatives, while substitution reactions can produce various substituted pyrrolo[2,1-f][1,2,4]triazines .
科学的研究の応用
2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the development of new materials with unique electronic properties.
作用機序
The mechanism of action of 2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets. In the case of its use in antiviral drugs, the compound targets viral RNA-dependent RNA polymerase, inhibiting the replication of the virus . The trifluoromethyl group enhances the compound’s binding affinity to the enzyme, thereby increasing its efficacy .
類似化合物との比較
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound without the trifluoromethyl group.
4-Amino-pyrrolo[2,1-f][1,2,4]triazine: A derivative with an amino group at the 4-position.
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine: A derivative with chlorine atoms at the 2 and 4 positions.
Uniqueness
2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological applications compared to its non-fluorinated counterparts .
特性
分子式 |
C7H5F3N4 |
|---|---|
分子量 |
202.14 g/mol |
IUPAC名 |
2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)6-12-5(11)4-2-1-3-14(4)13-6/h1-3H,(H2,11,12,13) |
InChIキー |
OOCTVFPQTZDUID-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=C1)C(=NC(=N2)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)methyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine](/img/structure/B13118467.png)
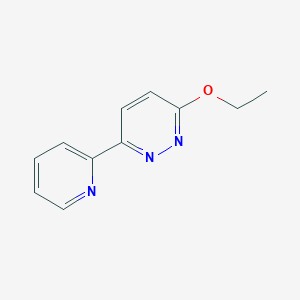
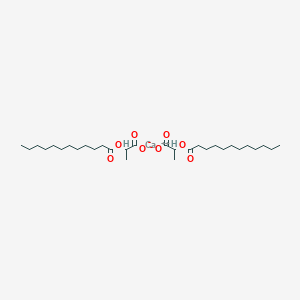
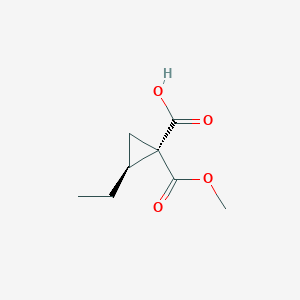
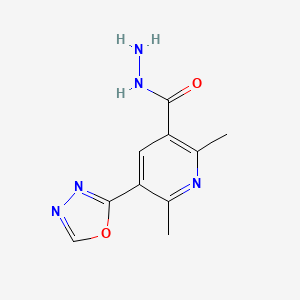
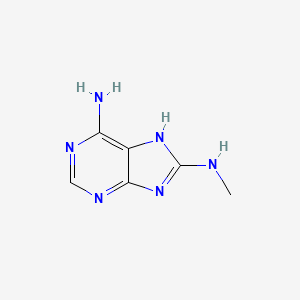
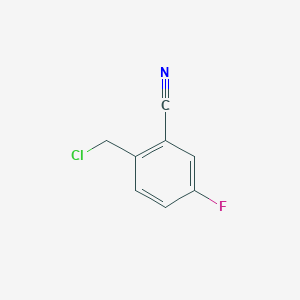
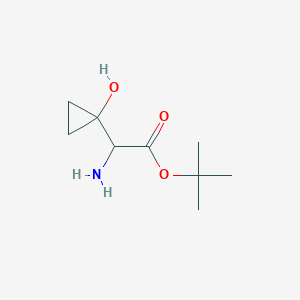
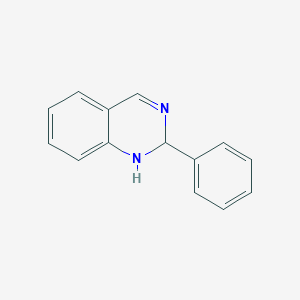
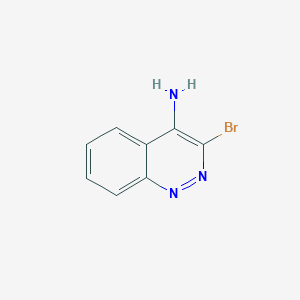
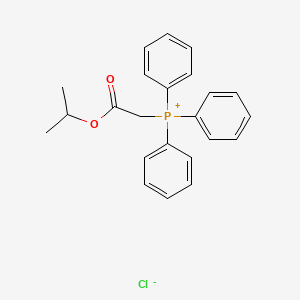
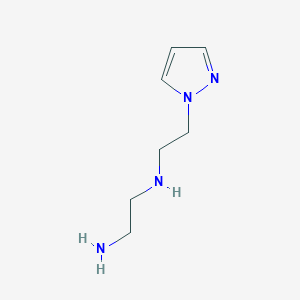
![4-(4-Bromobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13118543.png)
